molecular formula C9H14O B14434685 4-(Ethoxymethylidene)cyclohex-1-ene CAS No. 80336-08-9

4-(Ethoxymethylidene)cyclohex-1-ene

Cat. No.: B14434685
CAS No.: 80336-08-9
M. Wt: 138.21 g/mol
InChI Key: RYHUMDKYKKROMA-UHFFFAOYSA-N
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Description

4-(Ethoxymethylidene)cyclohex-1-ene is an organic compound that belongs to the class of cycloalkenes. Cycloalkenes are cyclic hydrocarbons containing one or more carbon-carbon double bonds within the ring structure. This compound is characterized by the presence of an ethoxymethylidene group attached to the cyclohexene ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethoxymethylidene)cyclohex-1-ene can be achieved through various organic reactions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene ring. For instance, the reaction between 1,3-butadiene and ethyl vinyl ether under controlled conditions can yield the desired compound. The reaction typically requires a solvent such as xylene and is conducted at elevated temperatures to facilitate the formation of the cyclohexene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the partial hydrogenation of benzene followed by functional group modifications. The process can be optimized for large-scale production by using catalysts and continuous flow reactors to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Ethoxymethylidene)cyclohex-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohexanone derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the double bond into a single bond, yielding cyclohexane derivatives.

    Substitution: The ethoxymethylidene group can undergo nucleophilic substitution reactions, leading to the formation of different substituted cyclohexenes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium ethoxide (NaOEt) in ethanol.

Major Products

    Oxidation: Cyclohexanone derivatives.

    Reduction: Cyclohexane derivatives.

    Substitution: Substituted cyclohexenes with various functional groups.

Scientific Research Applications

4-(Ethoxymethylidene)cyclohex-1-ene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Ethoxymethylidene)cyclohex-1-ene involves its interaction with molecular targets through its functional groups. The ethoxymethylidene group can participate in electrophilic addition reactions, where it acts as an electrophile and reacts with nucleophiles. This interaction can lead to the formation of new chemical bonds and the modification of molecular structures. The compound’s reactivity is influenced by the presence of the cyclohexene ring, which provides a stable framework for various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexene: A simple cycloalkene with a single double bond.

    Cyclohexanone: A cycloalkane with a ketone functional group.

    Cyclohexanol: A cycloalkane with a hydroxyl group.

Uniqueness

4-(Ethoxymethylidene)cyclohex-1-ene is unique due to the presence of the ethoxymethylidene group, which imparts distinct chemical properties and reactivity compared to other cycloalkenes. This functional group allows for specific interactions and transformations that are not possible with simpler cycloalkenes .

Properties

CAS No.

80336-08-9

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

4-(ethoxymethylidene)cyclohexene

InChI

InChI=1S/C9H14O/c1-2-10-8-9-6-4-3-5-7-9/h3-4,8H,2,5-7H2,1H3

InChI Key

RYHUMDKYKKROMA-UHFFFAOYSA-N

Canonical SMILES

CCOC=C1CCC=CC1

Origin of Product

United States

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